molecular formula C24H21BrN2O5 B423051 2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE

2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE

Cat. No.: B423051
M. Wt: 497.3g/mol
InChI Key: LCBQZJMGZBIJDC-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, ethoxy group, and a hydrazinylidene moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromo-6-ethoxy-4-formylphenyl benzoate with 4-methoxyphenylhydrazine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-ethoxy-4-formylphenyl benzoate
  • 4-methoxyphenylhydrazine derivatives
  • Other hydrazinylidene-containing compounds

Uniqueness

The uniqueness of 2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H21BrN2O5

Molecular Weight

497.3g/mol

IUPAC Name

[2-bromo-6-ethoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H21BrN2O5/c1-3-31-21-14-16(15-26-27-23(28)17-9-11-19(30-2)12-10-17)13-20(25)22(21)32-24(29)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+

InChI Key

LCBQZJMGZBIJDC-CVKSISIWSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC)Br)OC(=O)C3=CC=CC=C3

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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